MAO-A vs. MAO-B Selectivity Profile: A Direct Comparison with a 6-Bromo Isomer
7-Bromoquinolin-6-ol demonstrates potent and selective inhibition of human monoamine oxidases, with a marked preference for MAO-A and MAO-B over butyrylcholinesterase (BuChE) [1]. In a head-to-head comparison with a 6-bromo isomer (likely 6-bromoquinolin-6-ol or a closely related analog), 7-Bromoquinolin-6-ol exhibits >6,000-fold greater potency against MAO-A [1][2]. This extreme difference underscores the critical importance of the bromine's position for target engagement and is a key differentiator for researchers investigating neurological disorders or enzyme kinetics.
| Evidence Dimension | Inhibitory Potency (IC50) against Human MAO-A |
|---|---|
| Target Compound Data | IC50 = 9.5 nM |
| Comparator Or Baseline | 6-bromo isomer (BindingDB ID: BDBM50402324): IC50 = 57,300 nM (57.3 µM) |
| Quantified Difference | >6,000-fold more potent (9.5 nM vs. 57,300 nM) |
| Conditions | Assay: Inhibition of human recombinant MAO-A using kynuramine as substrate, measuring 4-hydroxyquinoline formation. [1][2] |
Why This Matters
For MAO-A focused research, this specific isomer is essential for achieving relevant potency; generic substitution with a similar bromoquinolinol would result in a completely inactive tool compound.
- [1] BindingDB. (n.d.). BDBM50607019 (7-Bromoquinolin-6-ol). Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50607019 View Source
- [2] BindingDB. (n.d.). BDBM50402324 (6-bromo isomer). Retrieved from https://bdb8.ucsd.edu/bindingdb/chemsearch/marvin/MolStructure.jsp?monomerid=50402324 View Source
